NNC 55-0396 - 357400-13-6

NNC 55-0396

Catalog Number: EVT-277421
CAS Number: 357400-13-6
Molecular Formula: C30H40Cl2FN3O2
Molecular Weight: 564.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NNC 55-0396 dihydrochloride is a synthetic compound developed as a selective inhibitor of T-type calcium channels. [, ] It is classified as a phenylalkylamine derivative and serves as a valuable research tool for understanding the role of T-type calcium channels in various physiological processes. [, , ]

Future Directions
  • Investigating its precise binding site and mechanism of action on T-type calcium channels: A more detailed understanding of how NNC 55-0396 interacts with the channel at a molecular level could lead to the development of more specific and potent inhibitors. []
  • Exploring its therapeutic potential in various diseases: The role of T-type calcium channels in various diseases, including cancer, pain, cardiovascular disorders, and neurodegenerative diseases, makes NNC 55-0396 a promising lead compound for developing new therapeutic strategies. [, , , , , , , ]

Mibefradil (Ro 40-5967)

Compound Description: Mibefradil is a calcium channel antagonist that inhibits both T-type and high-voltage-activated Ca2+ channels. [] It is structurally similar to NNC 55-0396 but undergoes intracellular hydrolysis to produce an active metabolite that potently inhibits high-voltage-activated Ca2+ channels. [, ]

Relevance: NNC 55-0396 was developed as a non-hydrolyzable analog of mibefradil to achieve selective inhibition of T-type calcium channels. [, ] By replacing the methoxy acetate side chain of mibefradil with a cyclopropanecarboxylate group, NNC 55-0396 exhibits improved selectivity for T-type channels over high-voltage-activated channels. []

(1S,2S)-2-(2-(N-[(3-Benzoimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl hydroxy dihydrochloride (dm-mibefradil)

Compound Description: Dm-mibefradil is the active metabolite of mibefradil, formed by intracellular hydrolysis of the methoxy acetate side chain. [] It is a potent inhibitor of high-voltage-activated Ca2+ channels. []

Relevance: NNC 55-0396's structural modification prevents the formation of dm-mibefradil, eliminating the off-target inhibition of high-voltage-activated Ca2+ channels observed with mibefradil and enhancing its selectivity for T-type channels. []

Nifedipine

Compound Description: Nifedipine is a selective L-type Ca2+ channel blocker. [, , , , , ] It is commonly used in research and clinical practice to inhibit L-type calcium currents.

Relevance: Nifedipine is often used in conjunction with NNC 55-0396 to differentiate the effects of T-type and L-type calcium channel inhibition in various experimental settings. [, , , , ]

R(-)-efonidipine

Compound Description: R(-)-efonidipine is a T-type calcium channel blocker, demonstrating specificity for these channels. []

Relevance: Similar to NNC 55-0396, R(-)-efonidipine is used to investigate the role of T-type calcium channels in various physiological processes, including vascular tone regulation. [, ]

Nickel (Ni2+)

Compound Description: Nickel ions (Ni2+) can block T-type calcium channels at specific concentrations. [, , , ]

Relevance: Nickel is often used as a non-selective T-type calcium channel blocker in research. Its use alongside more selective blockers like NNC 55-0396 helps confirm the involvement of T-type channels in cellular processes. [, , , ]

Pyr3 (1-[4-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid)

Compound Description: Pyr3 is an inhibitor of transient receptor potential canonical type-3 (TRPC3) channels. []

Relevance: Studies utilizing both Pyr3 and NNC 55-0396 have helped elucidate the synergistic roles of TRPC3 and T-type calcium channels in regulating physiological processes such as vasoconstriction. []

Overview

The compound [(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate; dihydrochloride is a complex organic molecule that belongs to the class of cyclic amines and benzimidazoles. It is characterized by its intricate structure, which includes various functional groups and stereocenters, making it a subject of interest in medicinal chemistry and pharmacology.

Source and Classification

This compound is primarily studied for its potential therapeutic applications. It can be classified under pharmaceutical compounds due to its structural features that suggest activity against specific biological targets. The presence of a benzimidazole moiety is significant, as many drugs containing this structure exhibit anti-parasitic, anti-cancer, and anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of this compound can be approached through several methodologies, including traditional organic synthesis techniques and modern computational methods. The synthesis typically involves:

  1. Retrosynthetic Analysis: Identifying simpler precursors that can be transformed into the target compound.
  2. Reagents and Conditions: Utilizing specific reagents that facilitate the formation of the desired bonds while controlling stereochemistry.

Technical Details

Common techniques used in the synthesis include:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): For structural elucidation.
  • High-Performance Liquid Chromatography (HPLC): For purification and analysis of reaction mixtures.
  • Infrared Spectroscopy (IR): To identify functional groups present in the synthesized compounds.

The synthesis may involve multiple steps with careful monitoring to ensure high yield and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of this compound is characterized by:

  • A cyclopropanecarboxylate group
  • A 6-fluoro substituent
  • A naphthalene backbone
  • A benzimidazole ring

Data

Key structural data includes:

  • Molecular Formula: C₁₈H₁₈Cl₂F₁N₃
  • Molecular Weight: Approximately 360.25 g/mol
  • Stereochemistry: The presence of stereocenters indicates potential for enantiomeric forms, which can have different biological activities.
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for organic molecules, including:

  1. Nucleophilic Substitution: Involving the benzimidazole nitrogen or other nucleophilic sites.
  2. Electrophilic Aromatic Substitution: Particularly on the aromatic rings present in the structure.

Technical Details

Reaction conditions must be optimized to avoid unwanted side reactions that could lead to degradation or formation of by-products. Techniques such as chromatography are essential for isolating pure products from complex mixtures .

Mechanism of Action

Process

The mechanism of action for this compound likely involves interaction with specific biological targets, possibly through binding to receptors or enzymes relevant to its therapeutic effects. The presence of the benzimidazole moiety suggests potential inhibition of certain pathways associated with cancer or infections.

Data

In vitro studies would typically be conducted to elucidate its pharmacological profile, focusing on:

  • Binding affinity to target proteins
  • Effects on cellular pathways
  • Toxicity profiles in model organisms .
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically as a white to off-white crystalline solid.
  • Solubility: Solubility in polar solvents may vary based on the presence of functional groups.

Chemical Properties

Chemical properties include:

  • Stability under standard laboratory conditions
  • Reactivity towards common reagents used in organic synthesis
  • Potential degradation pathways under acidic or basic conditions.

Relevant data from studies indicate that the compound exhibits stability under neutral pH but may hydrolyze under extreme conditions .

Applications

Scientific Uses

This compound has potential applications in:

  1. Pharmaceutical Development: As a candidate for drug development targeting diseases such as cancer or parasitic infections due to its structural features.
  2. Research: As a tool compound in studies investigating enzyme mechanisms or receptor interactions.
  3. Synthetic Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

Properties

CAS Number

357400-13-6

Product Name

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride

IUPAC Name

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride

Molecular Formula

C30H40Cl2FN3O2

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H/t28-,30-;;/m0../s1

InChI Key

BCCQNBXHUMKLFW-HNQRYHMESA-N

SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

(1S,2S)-2-(2-(N-((3-benzimidazol-2-yl)propyl)-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride
(1S,2S)-2-(2-(N-((3-benzoimidazol-2-yl)propyl)-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl valeroate dihydrochloride
NNC 55-0396
NNC-55-0396

Canonical SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl

Isomeric SMILES

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.